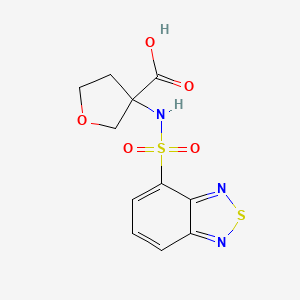![molecular formula C14H17NO5 B7595440 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid, also known as MPOAOC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the oxolane-3-carboxylic acid family and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid in lab experiments is its potential to reduce inflammation and oxidative stress. This can be useful in studying the mechanisms underlying these processes and in developing new treatments for related diseases. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid. One area of interest is the development of new treatments for inflammatory diseases and cancer using this compound or related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other enzymes and pathways that may be affected by this compound. Finally, research is needed to develop new methods for administering this compound in lab experiments and in clinical settings.
合成方法
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-methylphenol with acetyl chloride to form 3-acetyl-3-methylphenol. This compound is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-(3-methylphenoxy)acetic acid to form this compound.
科学研究应用
3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid has been studied for its potential applications in a range of scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. This compound has also been shown to have antitumor properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
属性
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10-3-2-4-11(7-10)20-8-12(16)15-14(13(17)18)5-6-19-9-14/h2-4,7H,5-6,8-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRKNYDNWQFCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2(CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)
![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)


![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)